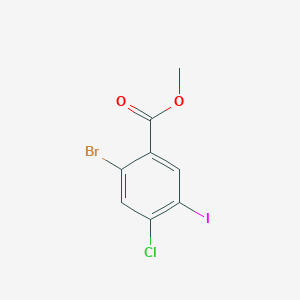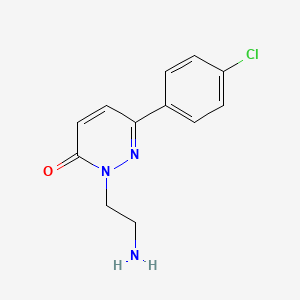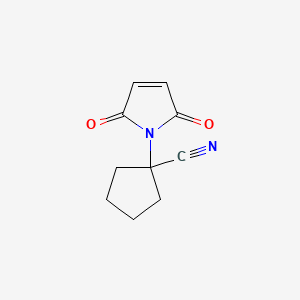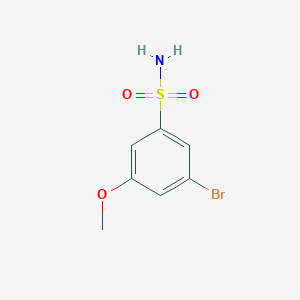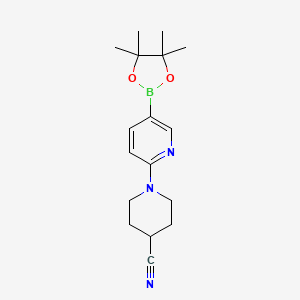
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-carbonitril
Übersicht
Beschreibung
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C17H24BN3O2 and its molecular weight is 313.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Mikro-Umweltsensorik: Ihre Fähigkeit, auf Veränderungen des pH-Werts, des Glukosespiegels und von ATP zu reagieren, macht sie zu wertvollen Werkzeugen für die Konstruktion von stimulusreagierenden Medikamententrägern .
- Ansprechendes Medikamenten-Delivery: Durch die Nutzung der Bildung und Spaltung von Boronsäureesterbindungen in verschiedenen Umgebungen kann eine kontrollierte Freisetzung von Medikamenten erreicht werden .
- Copolymere: Die Verbindung trägt zur Synthese neuartiger Copolymere auf Basis von Benzothiadiazol und elektronenreichen Aren-Einheiten bei, was sich auf die optischen und elektrochemischen Eigenschaften auswirkt .
- Krebsbehandlung: Organoborverbindungen, einschließlich solcher mit Boratverknüpfungen, finden Anwendung in der BNCT. Sie werden für die Rückkopplungskontrolle des Medikamententransports von Polymeren in der Krebsbehandlung eingesetzt .
- Intermediär-Synthese: Tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-carboxylat, ein wichtiges Zwischenprodukt, wird unter Verwendung ähnlicher Reaktionen synthetisiert. Seine Struktur wird durch spektroskopische Methoden bestätigt .
Fluoreszierende Sonden und Sensorik
Medikamententräger und kontrollierte Freisetzung
Optische und elektrochemische Eigenschaften
Boron Neutron Capture Therapy (BNCT)
1H-Indazol-Derivate
Wirkmechanismus
Target of action
Compounds with a dioxaborolane group are often used in the synthesis of biologically active compounds , suggesting that this compound could potentially interact with biological targets.
Mode of action
Without specific information, it’s difficult to say how “1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carbonitrile” interacts with its targets. Compounds with a dioxaborolane group are often involved in borylation reactions , which could potentially be a part of its mode of action.
Biochemical pathways
Borylation reactions, which dioxaborolane compounds are often involved in, can affect a wide range of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (as indicated in the search results ) suggests that it could potentially be absorbed and distributed in the body. The presence of the dioxaborolane group could also influence its metabolism and excretion.
Result of action
Without specific information, it’s difficult to say what the molecular and cellular effects of “1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carbonitrile” are. The potential involvement of this compound in borylation reactions could result in various molecular and cellular effects .
Eigenschaften
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BN3O2/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(20-12-14)21-9-7-13(11-19)8-10-21/h5-6,12-13H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABVNBHOPIWOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



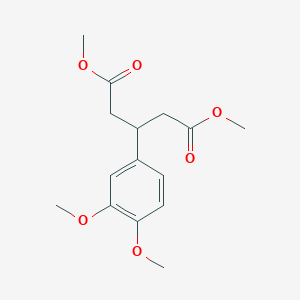


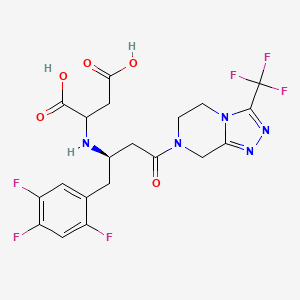


![{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid](/img/structure/B1532660.png)
